molecular formula C10H20CaN2O8S2 B13844842 Acamprosate-d3 (calcium salt)

Acamprosate-d3 (calcium salt)

Cat. No.: B13844842
M. Wt: 406.5 g/mol
InChI Key: BUVGWDNTAWHSKI-CKFJQVKPSA-L
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Description

Acamprosate-d3 (calcium salt) is a deuterated form of acamprosate, a medication primarily used to maintain alcohol abstinence in individuals with alcohol dependence. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its role in stabilizing the chemical balance in the brain disrupted by alcohol withdrawal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d3 (calcium salt) involves the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by adding calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation, yielding calcium acamprosate with a purity higher than 95% .

Industrial Production Methods: Industrial production methods for acamprosate-d3 (calcium salt) are based on scalable, one-pot procedures that ensure high yield and purity. The process typically involves the acetylation of homotaurine followed by the formation of the calcium salt in situ. This method is efficient and avoids the drawbacks of traditional multi-step processes .

Chemical Reactions Analysis

Types of Reactions: Acamprosate-d3 (calcium salt) primarily undergoes nucleophilic substitution reactions. The compound is stable under normal conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium acetamide and 1,3-propanesultone in N,N-dimethylformamide.

    Cation Exchange: Calcium chloride in the presence of 2-propanol.

Major Products: The major product formed from these reactions is acamprosate-d3 (calcium salt) itself, with a high degree of purity and stability .

Mechanism of Action

The mechanism of action of acamprosate-d3 (calcium salt) involves modulation of the N-methyl-D-aspartate (NMDA) receptor transmission and indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It decreases brain glutamate levels and increases beta-endorphins, contributing to its efficacy in maintaining alcohol abstinence . The exact molecular targets and pathways are still under investigation, but it is believed to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure .

Comparison with Similar Compounds

    Acamprosate (calcium salt): The non-deuterated form of acamprosate, used for the same therapeutic purposes.

    N-acetyl homotaurine: A structural analogue with similar properties but different pharmacokinetics.

    Gamma-aminobutyric acid (GABA): The neurotransmitter that acamprosate structurally mimics.

Uniqueness: Acamprosate-d3 (calcium salt) is unique due to its deuterated form, which provides advantages in analytical applications by serving as a stable internal standard. This allows for more accurate quantification and analysis in research settings .

Properties

Molecular Formula

C10H20CaN2O8S2

Molecular Weight

406.5 g/mol

IUPAC Name

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate

InChI

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*1D3;

InChI Key

BUVGWDNTAWHSKI-CKFJQVKPSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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